molecular formula C9H8Cl2O4S B2613784 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 2228322-29-8

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No. B2613784
CAS RN: 2228322-29-8
M. Wt: 283.12
InChI Key: FBGSYOJDIVZPNO-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the IUPAC name 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride . It has a molecular weight of 283.13 .


Molecular Structure Analysis

The InChI code for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is 1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Chemical Synthesis and Compound Modification

Compounds related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride show promise in pharmacological properties due to their structural versatility, allowing for the regioselective formation of various derivatives. For instance, sulfochlorination of related compounds leads to the synthesis of sulfonyl derivatives, which are foundational in creating substances with potential therapeutic applications. This chemical versatility supports the combinatorial production of compounds with promising pharmacological prospects (Dorogov et al., 2006).

Transformation and Degradation Studies

In environmental chemistry, understanding the transformation and degradation pathways of chemical compounds is crucial. For instance, the study of sulfamethoxazole (SMX) transformation under chlorination processes provides insights into how similar compounds might behave in water treatment processes. This research is vital for assessing the fate of such compounds in municipal wastewaters and the implications for drinking water safety. Direct reactions with free chlorine are rapid, highlighting the importance of evaluating chemical stability and transformation products in environmental contexts (Dodd & Huang, 2004).

Advanced Oxidation Processes

The impact of advanced oxidation processes on the degradation of certain compounds, including the generation of sulfate and hydroxyl radicals, has been studied to improve water treatment technologies. These processes aim to degrade persistent organic pollutants in water, offering insights into optimizing conditions for effective pollutant removal. The interaction of these radicals with specific compounds can significantly influence the degradation efficiency and the formation of by-products, which is essential for environmental safety and public health considerations (Gao et al., 2014).

Synthesis of Functional Aromatic Compounds

Functional aromatic compounds, including those derived from sulfonyl chlorides, play a crucial role in various chemical syntheses and industrial applications. The development of novel synthetic strategies that involve sulfonyl chlorides allows for the creation of complex organic molecules, including dendritic structures and multisulfonyl chlorides. These compounds are foundational in materials science, pharmaceuticals, and organic chemistry, showcasing the broad applicability of sulfonyl chloride derivatives in advancing chemical synthesis (Percec et al., 2001).

Future Directions

The future directions for the use and study of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride are not specified in the available resources. It’s possible that this compound could be used in various chemical reactions or studied further for potential applications .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSYOJDIVZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)S(=O)(=O)Cl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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